
(4-acetamidophenyl) N,N-dimethylsulfamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-acetamidophenyl) N,N-dimethylsulfamate, also known as ADMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ADMS is a sulfamate ester that has been synthesized using different methods.
作用机制
The mechanism of action of (4-acetamidophenyl) N,N-dimethylsulfamate is not fully understood, but it is believed to involve the inhibition of the activity of carbonic anhydrase IX. Carbonic anhydrase IX is an enzyme that is overexpressed in many cancer cells and is involved in regulating the pH of the tumor microenvironment. Inhibition of carbonic anhydrase IX activity by (4-acetamidophenyl) N,N-dimethylsulfamate can lead to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth.
Biochemical and Physiological Effects
(4-acetamidophenyl) N,N-dimethylsulfamate has been shown to have biochemical and physiological effects in various studies. In a study on the inhibition of carbonic anhydrase IX activity, (4-acetamidophenyl) N,N-dimethylsulfamate was found to be a potent inhibitor of the enzyme. In another study, (4-acetamidophenyl) N,N-dimethylsulfamate was found to inhibit the activity of soil urease, which can lead to a decrease in the release of ammonia from urea. However, the physiological effects of (4-acetamidophenyl) N,N-dimethylsulfamate on humans are not fully understood, and further studies are needed to determine its safety and efficacy.
实验室实验的优点和局限性
(4-acetamidophenyl) N,N-dimethylsulfamate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, (4-acetamidophenyl) N,N-dimethylsulfamate also has some limitations, including its limited solubility in water and its potential to form complexes with metal ions, which can affect its activity.
未来方向
There are several future directions for the study of (4-acetamidophenyl) N,N-dimethylsulfamate. One potential direction is the development of (4-acetamidophenyl) N,N-dimethylsulfamate-based anticancer agents. Another potential direction is the study of (4-acetamidophenyl) N,N-dimethylsulfamate as a potential tool for studying protein-ligand interactions. Additionally, further studies are needed to determine the safety and efficacy of (4-acetamidophenyl) N,N-dimethylsulfamate in humans and its potential applications in environmental science.
Conclusion
In conclusion, (4-acetamidophenyl) N,N-dimethylsulfamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. (4-acetamidophenyl) N,N-dimethylsulfamate can be synthesized using different methods and has been studied for its potential applications in medicinal chemistry, biochemistry, and environmental science. The mechanism of action of (4-acetamidophenyl) N,N-dimethylsulfamate is not fully understood, but it is believed to involve the inhibition of the activity of carbonic anhydrase IX. (4-acetamidophenyl) N,N-dimethylsulfamate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity, but also has some limitations. There are several future directions for the study of (4-acetamidophenyl) N,N-dimethylsulfamate, including the development of (4-acetamidophenyl) N,N-dimethylsulfamate-based anticancer agents and the study of (4-acetamidophenyl) N,N-dimethylsulfamate as a potential tool for studying protein-ligand interactions.
合成方法
(4-acetamidophenyl) N,N-dimethylsulfamate can be synthesized using different methods, including the reaction of p-acetamidophenol with dimethylsulfate in the presence of a base. Another method involves the reaction of p-nitrophenol with dimethylsulfate, followed by reduction with zinc dust to obtain p-aminophenol. The p-aminophenol is then acetylated to obtain (4-acetamidophenyl) N,N-dimethylsulfamate. The synthesis method of (4-acetamidophenyl) N,N-dimethylsulfamate is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
(4-acetamidophenyl) N,N-dimethylsulfamate has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, (4-acetamidophenyl) N,N-dimethylsulfamate has been studied as a potential anticancer agent due to its ability to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. In biochemistry, (4-acetamidophenyl) N,N-dimethylsulfamate has been studied as a potential tool for studying protein-ligand interactions. In environmental science, (4-acetamidophenyl) N,N-dimethylsulfamate has been studied as a potential inhibitor of soil urease activity, which is responsible for the release of ammonia from urea.
属性
IUPAC Name |
(4-acetamidophenyl) N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-8(13)11-9-4-6-10(7-5-9)16-17(14,15)12(2)3/h4-7H,1-3H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGAOGIZIJMOCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-acetamidophenyl) N,N-dimethylsulfamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

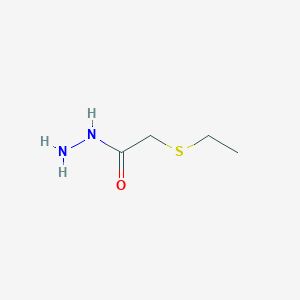
![1,4-di(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)piperazine](/img/structure/B374960.png)
![4-benzhydryl-N-[(1-benzyl-5-oxo-3-pyrrolidinyl)methyl]-1-piperazinecarboxamide](/img/structure/B374963.png)
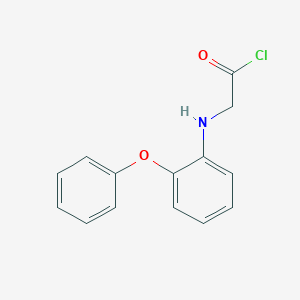
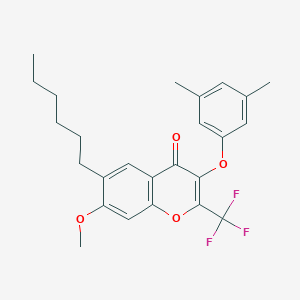
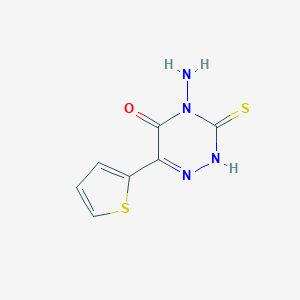
![Isopropyl 4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B374969.png)
![Ethyl 2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B374972.png)
![Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B374973.png)
![3-(2-chlorophenyl)-7-hydroxy-8-[(4-methyl-1-piperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B374974.png)
![2-ethoxyethyl {[3-(2-naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B374975.png)
![2-Methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]quinolin-4-ol](/img/structure/B374977.png)
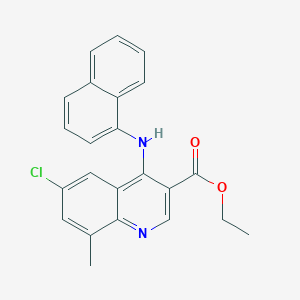
![2,8-Dimethyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B374980.png)